Ethyl 3-methyl-2-nitrobenzoate
Overview
Description
Ethyl 3-methyl-2-nitrobenzoate: is an organic compound with the molecular formula C10H11NO4. It is a derivative of benzoic acid, where the carboxyl group is esterified with ethanol, and the benzene ring is substituted with a nitro group at the second position and a methyl group at the third position. This compound is used in various chemical syntheses and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Nitration of Ethyl 3-methylbenzoate: The synthesis of ethyl 3-methyl-2-nitrobenzoate can be achieved by nitrating ethyl 3-methylbenzoate.
Industrial Production Methods: Industrially, the compound can be synthesized using similar nitration methods but on a larger scale, ensuring proper handling and disposal of the acids and by-products to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions:
Reduction: Ethyl 3-methyl-2-nitrobenzoate can undergo reduction reactions to form ethyl 3-methyl-2-aminobenzoate.
Substitution: The nitro group in this compound can be substituted by other groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium catalyst, iron powder with hydrochloric acid.
Substitution: Sodium methoxide in methanol.
Major Products Formed:
Reduction: Ethyl 3-methyl-2-aminobenzoate.
Substitution: Ethyl 3-methyl-2-methoxybenzoate.
Scientific Research Applications
Ethyl 3-methyl-2-nitrobenzoate is used in various fields of scientific research:
Biology: The compound can be used in studies involving enzyme inhibition and protein binding due to its nitro group, which can interact with biological molecules.
Medicine: Research into potential therapeutic applications, such as the development of new drugs, often involves derivatives of this compound.
Industry: It is used in the manufacture of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which ethyl 3-methyl-2-nitrobenzoate exerts its effects depends on the specific reactions it undergoes. For example, in reduction reactions, the nitro group is reduced to an amino group, which can then participate in further chemical reactions. The molecular targets and pathways involved vary based on the specific application and the chemical environment .
Comparison with Similar Compounds
Ethyl 3-nitrobenzoate: Similar structure but lacks the methyl group at the third position.
Methyl 3-methyl-2-nitrobenzoate: Similar structure but the ester group is methyl instead of ethyl.
Ethyl 4-methyl-3-nitrobenzoate: Similar structure but the nitro group is at the fourth position instead of the second.
Uniqueness: this compound is unique due to the specific positioning of the nitro and methyl groups on the benzene ring, which influences its reactivity and the types of reactions it can undergo. This makes it a valuable intermediate in the synthesis of various organic compounds.
Properties
IUPAC Name |
ethyl 3-methyl-2-nitrobenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO4/c1-3-15-10(12)8-6-4-5-7(2)9(8)11(13)14/h4-6H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GORJIFRUPPQKPQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC(=C1[N+](=O)[O-])C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70602313 | |
Record name | Ethyl 3-methyl-2-nitrobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70602313 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54064-39-0 | |
Record name | Ethyl 3-methyl-2-nitrobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70602313 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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